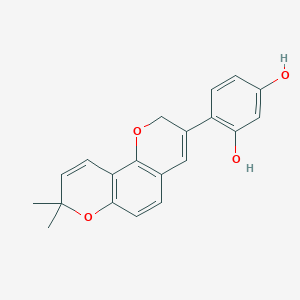
3,4-Didehydroglabridin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Didehydroglabridin is a natural compound found in licorice (Glycyrrhiza glabra).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didehydroglabridin typically involves the extraction from licorice roots followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is generally isolated using chromatographic techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural abundance in licorice. The focus remains on extraction and purification from natural sources rather than synthetic production .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Didehydroglabridin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated products
Aplicaciones Científicas De Investigación
3,4-Didehydroglabridin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of natural products and their derivatives.
Biology: Investigated for its protective effects against cellular damage.
Medicine: Potential therapeutic applications in liver injury and other oxidative stress-related conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3,4-Didehydroglabridin involves its antioxidant properties. It protects cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. The compound targets pathways involved in oxidative stress and inflammation, contributing to its protective effects .
Comparación Con Compuestos Similares
Glabridin: Another isoflavonoid from licorice with similar antioxidant properties.
Licochalcone A: A chalcone derivative with anti-inflammatory and antioxidant activities.
Isoliquiritigenin: A flavonoid with potential anti-cancer and anti-inflammatory effects
Uniqueness: 3,4-Didehydroglabridin stands out due to its specific protective effects against carbon tetrachloride-induced injury in HepG2 cells, making it a valuable compound for liver injury research .
Actividad Biológica
3,4-Didehydroglabridin is a bioactive compound primarily derived from licorice species, particularly Glycyrrhiza uralensis , Glycyrrhiza glabra , and Glycyrrhiza inflata . This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.
Chemical Structure and Properties
- Chemical Formula : C20H18O4
- Molecular Weight : 334.36 g/mol
- CAS Number : 102119815
The structure of this compound features a phenolic backbone that contributes to its biological activities.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, thus reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
Hepatoprotective Effects
Studies have demonstrated that this compound provides protective effects against liver damage induced by carbon tetrachloride (CCl₄). In experimental models, administration of this compound resulted in reduced levels of liver enzymes associated with hepatotoxicity, suggesting its potential as a therapeutic agent for liver diseases .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This action is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a critical role in inflammatory responses .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines while inhibiting cell proliferation. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways .
Case Study: Hepatoprotection in Animal Models
A notable study involved the administration of this compound in rats subjected to CCl₄-induced liver injury. The results indicated:
- Group A (Control) : Significant elevation in liver enzymes (ALT, AST).
- Group B (CCl₄ only) : Marked increase in liver enzymes and histological damage.
- Group C (CCl₄ + Didehydroglabridin) : Reduced enzyme levels and improved histological features.
| Group | ALT (U/L) | AST (U/L) | Histological Damage |
|---|---|---|---|
| A | 45 | 50 | Normal |
| B | 150 | 180 | Severe |
| C | 70 | 80 | Mild |
This study underscores the hepatoprotective potential of this compound .
Clinical Implications
While extensive clinical trials are still needed to establish the efficacy and safety profiles of this compound in humans, preliminary findings support its use as a complementary treatment in conditions characterized by oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C20H18O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-(8,8-dimethyl-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-10,21-22H,11H2,1-2H3 |
Clave InChI |
DGKSRSQXQWIQTH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC3=C2OCC(=C3)C4=C(C=C(C=C4)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















